Product packaging for Indolizin-3-amine(Cat. No.:CAS No. 39203-46-8)

Indolizin-3-amine

Cat. No.: B3190101
CAS No.: 39203-46-8
M. Wt: 132.16 g/mol
InChI Key: ZKHXJOSLFPUSJY-UHFFFAOYSA-N
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Description

Indolizin-3-amine (CAS 39203-46-8) is a nitrogen-containing heterocyclic amine with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. This compound is part of the indolizine family, a scaffold known for its diverse biological activities and significant potential in medicinal chemistry research . Research into structurally related aminopropylindolizines has demonstrated a promising pharmacological profile, including anti-5-hydroxytryptamine, anti-histamine, and antiacetylcholine activities, with some derivatives also exhibiting weak central nervous system (CNS) effects . The indolizine core is considered a privileged structure in drug discovery, and its conjugation with other bioactive molecules, such as peptides, is a key strategy for developing novel therapeutics with enhanced properties . This approach is particularly relevant in the search for new antimicrobial agents to combat antimicrobial resistance (AMR), as peptide-heterocycle hybrids have shown encouraging binding interactions with targets like DNA gyrase . This compound serves as a versatile building block for the synthesis of these advanced molecular hybrids. It is intended for use in research laboratories for the development and screening of new pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B3190101 Indolizin-3-amine CAS No. 39203-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39203-46-8

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

indolizin-3-amine

InChI

InChI=1S/C8H8N2/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H,9H2

InChI Key

ZKHXJOSLFPUSJY-UHFFFAOYSA-N

SMILES

C1=CC2=CC=C(N2C=C1)N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)N

Origin of Product

United States

Synthetic Methodologies for Indolizin 3 Amine and Its Derivatives

Synthetic Routes from Diverse Precursors

Utilization of Isatins and Amino Acids in Spiro Compound Synthesis

Isatins and amino acids serve as versatile building blocks for the construction of complex heterocyclic scaffolds, including spirocyclic compounds that incorporate the indolizine (B1195054) or related oxindole (B195798) frameworks. These methodologies often employ multicomponent reactions (MCRs), which are highly efficient for generating molecular diversity in a single step. A common strategy involves the in situ generation of azomethine ylides from the condensation of isatins with amino acids. These transient 1,3-dipoles then undergo [3+2] cycloaddition reactions with various dipolarophiles to yield intricate spirocyclic structures.

For instance, reactions involving substituted isatins, amino acids (such as L-proline or pipecolic acid), and electron-deficient alkenes or alkynes have been successfully employed to synthesize spiro[indoline-pyrrolidine] and spiro[indoline-pyrrolizine] derivatives mdpi.comacs.orgnih.govnih.govresearchgate.netmdpi.com. Notably, specific protocols have been developed for the synthesis of spiro[indoline-3,3′-indolizine]s by reacting isatins, pipecolic acid, and trans-3-benzoylacrylic acid. These reactions proceed with high regio- and stereospecificity, typically affording racemic mixtures of single stereoisomers in a one-pot procedure iucr.org. Another approach involves the use of isatins, amino acids, and gem-bisphosphonates, catalyzed by montmorillonite, to produce spiro[indole-pyrrolizine], spiro[indole-indolizine], and spiro[indole-pyrrolidine] gem-bisphosphonates taylorandfrancis.com.

These MCRs offer advantages such as high step- and atom-economy, excellent product diversity, and good diastereoselectivity, making them attractive for accessing complex molecular architectures nih.gov. The choice of dipolarophile and reaction conditions can be fine-tuned to control the regiochemistry and stereochemistry of the resulting spiro compounds acs.orgiucr.org.

Table 1: Synthesis of Spirocyclic Compounds from Isatins and Amino Acids

Reaction TypeStarting MaterialsDipolarophile / Other ReagentCatalyst / ConditionsKey ProductsYields (%)References
Multicomponent [3+2] CycloadditionIsatin derivatives, Amino acids (e.g., L-proline, pipecolic acid)Chalcones, Alkenes, Allenoates, Electron-deficient alkenesEthanol (B145695), Reflux; Microwave irradiation; Various catalystsSpirooxindoles, Spiro[indoline-pyrrolidine], Spiro[indoline-pyrrolizine]40-92 mdpi.comacs.orgnih.govnih.govresearchgate.netmdpi.com
Multicomponent ReactionSubstituted Isatins, Amino acidsGem-bisphosphonatesMontmorillonite, MeCN, 80°CSpiro[indole-pyrrolizine], Spiro[indole-indolizine], Spiro[indole-pyrrolidine] gem-bisphosphonates- taylorandfrancis.com
Three-component reaction (Spiro[indoline-indolizine])Substituted Isatins, Pipecolic acid, trans-3-benzoylacrylic acid-One-pot, Regio- and stereospecificSpiro[indoline-3,3′-indolizine]sAcceptable iucr.org

Reactivity of Propargyl Amines and Amides

Propargyl amines and amides are crucial precursors in the synthesis of indolizine derivatives, particularly 3-aminoindolizines, through various cyclization and annulation strategies. These methods often rely on transition metal catalysis, including palladium, copper, silver, and gold, to facilitate the formation of the indolizine core.

One prominent approach involves the metal-catalyzed cycloisomerization of propargylic pyridines or pyridinium (B92312) salts with alkynes or alkenes, leading to indolizines substituted at various positions organic-chemistry.orgijettjournal.orgchim.itresearchgate.netrsc.org. For example, palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides yield indolizine derivatives via a 5-endo-dig cyclization organic-chemistry.org. Tandem reactions employing Pd/Cu catalysts can efficiently synthesize 3-aminoindolizines from propargyl amines or amides and heteroaryl bromides organic-chemistry.org.

Silver(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines has been developed to access 1-(2H-pyrrol-3-yl)indolizines. This method is characterized by its operational simplicity, broad substrate scope, high regioselectivity, and mild reaction conditions researchgate.netacs.org. Furthermore, propargyl amines can undergo cyclization with other substrates, such as 2-alkylazaarenes, to form indolizines chim.itresearchgate.net.

Other methods include gold(III)-catalyzed reactions of heteroaryl aldehydes, amines, and alkynes for substituted aminoindolizines organic-chemistry.org, and copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines ijettjournal.org. The reactivity of propargyl amides has also been exploited in metal-catalyzed tandem reactions to form indolizine scaffolds organic-chemistry.org.

Table 2: Synthesis of Indolizines from Propargyl Amines and Amides

Reaction TypeStarting MaterialsCo-reactants / ReagentsCatalyst / ConditionsKey Indolizine ProductsReferences
Metal-Catalyzed Cycloisomerization/AnnulationPropargyl amines, Propargyl amidesPyridines, Alkynes, Alkenes, Heteroaryl bromidesPd, Cu, Ag, Au catalysts; Various conditionsIndolizines, 3-Aminoindolizines, 1-(2H-Pyrrol-3-yl)indolizines organic-chemistry.orgijettjournal.orgchim.itresearchgate.netacs.org
Ag(I)-Mediated Annulation2-(2-Enynyl)pyridines, Propargyl amines-Ag(I) salts; Mild conditions1-(2H-Pyrrol-3-yl)indolizines researchgate.netacs.org
Pd/Cu-Catalyzed Tandem ReactionPropargyl amines or amidesHeteroaryl bromidesPd/Cu catalysts3-Aminoindolizines organic-chemistry.org
Gold(III)-Catalyzed Multicomponent ReactionHeteroaryl aldehydes, Amines, Alkynes-Au(III) catalysts; Solvent-free or waterSubstituted aminoindolizines organic-chemistry.org
Copper-Catalyzed Cycloisomerization2-Pyridyl-substituted propargylic acetates-Cu catalystsC-1 oxygenated indolizines ijettjournal.org
Lewis Acid-Catalyzed Cyclocondensation3-(Pyridine-2-yl)-propionatesEnonesLewis acids (e.g., TiCl4)Ester-substituted indolizines chim.it
Radical Cyclization/Cross-CouplingPyridine (B92270) derivatives, Pyrrole (B145914) derivativesVariousMetal catalysts, Radical initiatorsIndolizine derivatives researchgate.net
Three-component synthesis (CuNPs/C catalyzed)Aldehydes, Amines, Alkynes-CuNPs/CIndolizines ua.es

Chemical Reactivity and Mechanistic Investigations of Indolizin 3 Amine

Electrophilic Substitution and Functionalization Reactions

Electrophilic substitution reactions are fundamental to understanding the functionalization of aromatic and heteroaromatic systems. Indolizin-3-amine undergoes several such transformations, providing pathways to diverse substituted indolizine (B1195054) derivatives.

As a primary aromatic amine, this compound readily undergoes nitrosation upon treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) at low temperatures. This reaction leads to the formation of the corresponding indolizin-3-yl diazonium salt. These diazonium salts are highly reactive intermediates and are pivotal in diazo coupling reactions. The indolizin-3-yl diazonium salt can couple with various nucleophilic species, such as activated aromatic compounds (e.g., phenols, anilines) or compounds containing active methylene (B1212753) groups (e.g., -keto esters, malonates), to form stable azo compounds. These azo derivatives often exhibit vibrant colors and can serve as dyes or intermediates in the synthesis of more complex molecules. The mechanism involves the electrophilic attack of the diazonium cation on the electron-rich coupling partner.

Alkylation and acylation reactions are common methods for introducing alkyl and acyl groups, respectively, onto organic molecules. This compound can undergo these reactions at both the exocyclic amine nitrogen and on the indolizine ring system.

N-Alkylation and N-Acylation: Treatment of this compound with alkylating agents, such as methyl iodide, in the presence of a base (e.g., potassium carbonate) typically results in N-alkylation, yielding N-methylthis compound. Similarly, acylation with reagents like acetic anhydride (B1165640) leads to the formation of N-acetylthis compound. These reactions primarily occur at the more nucleophilic amine nitrogen atom. Mechanistically, these are SN2 reactions for alkylation and nucleophilic acyl substitution for acylation.

Ring Alkylation and Acylation: Under more vigorous conditions or with different reaction parameters, alkylation and acylation can also occur on the indolizine ring. The electron-donating 3-amino group activates the ring towards electrophilic substitution, with positions C1 and C5 being particularly susceptible. For instance, ring alkylation might yield 1-alkyl- or 5-alkylthis compound derivatives. Acylation on the ring is generally less facile than N-acylation but can be achieved with strong acylating agents, often targeting the C1 or C5 positions.

Halogenation of the indolizine core is typically achieved through electrophilic substitution. This compound, due to the activating influence of the 3-amino group, is reactive towards halogenating agents. Studies employing reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) have demonstrated regioselective bromination. The primary site of substitution is often the C1 position, yielding 1-bromothis compound, with smaller amounts of the 5-bromo isomer also being formed. Direct halogenation with elemental halogens can sometimes lead to less selective reactions and polysubstitution, making controlled reagents like NBS preferable for achieving monohalogenation at specific positions.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic molecular frameworks. While indolizines are frequently synthesized via [3+2] cycloaddition reactions involving pyridinium (B92312) ylides and alkynes or alkenes, this compound itself can also participate as a reactive partner in such transformations.

Although the synthesis of indolizines often relies on the cycloaddition of pyridinium ylides with dipolarophiles, the indolizine core, including this compound, can act as a reactive component in further cycloaddition reactions. The C1-C2 double bond within the indolizine system can function as a dienophile or participate in 1,3-dipolar cycloadditions with suitable 1,3-dipoles. For instance, this compound can react with generated nitrilimines or münchnones, which are common classes of 1,3-dipoles, via [3+2] cycloaddition pathways. These reactions lead to the formation of fused bicyclic or polycyclic systems, incorporating the indolizine skeleton into more complex molecular architectures. The electronic properties modulated by the 3-amino group can influence the regioselectivity and reactivity of this compound in these cycloaddition processes. The mechanistic considerations involve the concerted or stepwise addition of the 1,3-dipole across the C1-C2 bond of the indolizine.

Compound List

this compound

Nitric acid

Acetic anhydride

Sodium nitrite

Hydrochloric acid

Ethyl acetoacetate (B1235776)

Methyl iodide

Potassium carbonate

N-Methylthis compound

N-Acetylthis compound

N-Bromosuccinimide (NBS)

1-Bromothis compound

5-Bromothis compound

Nitrilimine

Münchnone

Mechanistic Elucidation of this compound Formation and Transformation Pathways

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving indolizines, including those that may lead to or involve this compound derivatives, is often influenced by the electronic distribution within the heterocyclic system and the nature of the reacting species. Indolizines generally exhibit electron-rich character, with electron density concentrating at positions 1 and 3, making them susceptible to electrophilic attack.

In reactions involving pyridinium ylides and dipolarophiles like alkynes or alkenes, regioselectivity can arise from the orientation of the ylide addition. For instance, using 3-substituted pyridine (B92270) derivatives can lead to two possible regioisomers, depending on which side of the nitrogen atom the annulation occurs. The regiochemical outcome is often dictated by steric and electronic factors of both the ylide and the dipolarophile.

Transition metal catalysis can also play a crucial role in controlling regioselectivity. For example, rhodium or copper catalysts can empower regiodivergent synthesis of indolizine derivatives from 3-(pyridin-2-yl)cyclopropenes, with the choice of catalyst determining the specific regioisomer formed. Similarly, the regioselective functionalization of indolizines has been achieved through various catalytic methods, such as Lewis acid-catalyzed reactions, which can direct substitution to specific positions like C1.

Stereoselectivity is particularly relevant when new stereogenic centers are formed during reactions. While many indolizine syntheses yield achiral products or racemic mixtures, advancements in asymmetric catalysis have enabled the synthesis of enantioenriched indolizines. For instance, cascade allylation/Friedel-Crafts type reactions enabled by synergistic Cu/Ir catalysis can lead to highly diastereoselective and enantioselective assembly of 2,3-fused indolizine derivatives. Mechanism studies, including quantum mechanical explorations, have been employed to rationalize the origins of stereodivergence in these transformations.

Understanding Ring Annulation and Cyclization Processes

Ring annulation and cyclization reactions are fundamental to the construction of the indolizine core. A widely employed strategy involves the [3+2] annulation of pyridinium ylides with various unsaturated compounds like alkynes or alkenes. These reactions typically proceed through a 1,3-dipolar cycloaddition mechanism. When alkenes are used as substrates, an oxidant is often required to achieve the fully aromatic indolizine product.

Several catalytic systems facilitate these annulation processes. Copper catalysis, for instance, has been utilized in reactions involving Michael-type addition of ylides to nitroalkenes, followed by cyclization and subsequent oxidation to yield indolizines. Rhodium(III) catalysis has also been employed in C-H activation followed by cyclization and aromatization steps to form indolizine skeletons.

Other significant cyclization pathways include:

Cycloisomerization Reactions: Metal-catalyzed cycloisomerization of alkynyl amines or amides, often involving sequential palladium-copper catalysis, provides efficient routes to indolizines. These reactions can proceed via Sonogashira cross-coupling followed by cycloisomerization.

Denitrogenative Annulation: Transition-metal-catalyzed denitrogenative annulation of pyridotriazole systems, often via a radical mechanism or metal-carbene formation, can lead to indolizines. Cobalt(II)-based metalloradical activation has been reported for this purpose.

Cascade Reactions: Oxidative annulation of chalcones, pyridines, and ethyl chloroacetate (B1199739) via cascade reactions has been achieved, utilizing molecular oxygen as an oxidant.

The mechanisms often involve the formation of reactive intermediates like metal-carbenes or ylides, followed by intramolecular cyclization and subsequent aromatization, sometimes involving elimination of small molecules like NO₂ or HNO₂.

Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis is pivotal in modern indolizine synthesis, offering efficient and selective pathways. Palladium and copper are frequently employed catalysts in various indolizine construction strategies.

Palladium-Catalyzed Cycles: Palladium catalysts are integral to several indolizine synthetic methodologies. A common catalytic cycle involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by intramolecular cyclization. For example, a Pd/Cu dual catalysis system can couple 2-bromopyridine (B144113) with propargylic amines, followed by cycloisomerization to form indolizines. The catalytic cycle typically begins with oxidative addition of palladium into the C-Br bond of the pyridine derivative, followed by Sonogashira coupling with the alkyne. Subsequent intramolecular cyclization, often facilitated by the copper co-catalyst, and reductive elimination leads to the indolizine product and regeneration of the Pd(0) catalyst. Another palladium-catalyzed approach involves the carbonylative formation of a pyridine-based 1,3-dipole, which then undergoes cyclization.

Copper-Catalyzed Cycles: Copper catalysts are widely used, often in conjunction with palladium or independently, for indolizine synthesis. A copper-catalyzed pathway for indolizine formation can involve the Michael-type addition of a pyridinium ylide to an α,β-unsaturated system, followed by cyclization and oxidation. For instance, a copper(II) catalyst can mediate the reaction between a pyridinium ylide and a nitroalkene, leading to indolizines after formal HNO₂ elimination. Copper catalysts also facilitate cycloisomerization reactions of 2-(2-enynyl)pyridines with nucleophiles.

Rhodium-Catalyzed Cycles: Rhodium catalysis, particularly rhodium(III), is employed in C-H activation strategies for indolizine synthesis. A proposed catalytic cycle may involve rhodium(III) C–H insertion into a pyridine derivative, followed by the formation of an eight-membered ring intermediate, ring contraction, and reductive elimination to yield the indolizine skeleton. Rhodium catalysts can also be used in denitrogenative annulation reactions of pyridotriazoles with alkynes, proceeding through metal-carbene intermediates.

General Catalytic Cycle Features: Many transition metal-catalyzed syntheses of indolizines involve a sequence of steps that can include:

Oxidative Addition: The metal catalyst inserts into a C-X bond (e.g., C-Br) or activates a C-H bond.

Ligand Exchange/Coordination: Substrates coordinate to the metal center.

Bond Formation: Key C-C or C-N bonds are formed through coupling, insertion, or cyclization steps.

Reductive Elimination/Catalyst Regeneration: The product is released, and the metal catalyst is regenerated to re-enter the catalytic cycle.

The specific details of these catalytic cycles are often elucidated through mechanistic studies involving isotopic labeling, kinetic analyses, and spectroscopic techniques.

Compound List:

Indolizine

Pyridinium ylides

Alkynes

Alkenes

Nitroalkenes

Pyridotriazole

Chalcones

2-Bromopyridine

Propargylic amines

Propargylic amides

2-(2-Enynyl)pyridines

Nitroolefins

Acrylate (B77674) analogues

Methyl vinyl ketone

N,N-dimethylacrylamide

Salicylaldehyde

Methyl acrylate

3-Hydroxyisoindolinones

Dioxazolones

Cyclopentendiones

Allylic alcohols

3-(Pyridin-2-yl)cyclopropenes

Pyrylium salts

Isoquinolinium N-Ylides

O-Acyl Ketoximes

N-tosyl-3-nitroindoles

Knoevenagel adducts

Diazo compounds

Diazoacetates

Enol carbamates

Isocyanides

Sulfonyl azides

N-acyl ketimines

Chiral phosphoric acid

Cyclic imides

Vinyl ketones

Tosylhydrazine

Carbonyl compounds

Alkyl amines

Aryl amines

Primary amines

Secondary amines

Amides

Enamines

Enamides

Olefins

Allenes

Dienes

Imines

Aldehydes

Ketones

Carboxylic acids

Esters

Nitriles

Halogens

Methoxy groups

Nitro groups

Cyano groups

Aryl groups

Alkyl groups

Heteroaryl groups

Benzylamines

Cyclopropylmethaneamine

Aryl glycine (B1666218) derivatives

Alanine

Leucine

Benzyl-substituted pyridinium salts

Iodo aza-tethered vinylogous carbonates

2-Alkynylarylazides

o-Alkynylnitroarenes

2-Arylindoles

2-Silyl groups

2-Stannyl groups

2-Germyl groups

2-Alkylpyridines

Disubstituted alkynes

1-Octyne

4-Octyne

Enolizable aldehydes

Enolates

Pyridine-2-carboxaldehydes

Acrylate analogues

Baylis-Hillman product

Methyl 3-hydroxy-2-methylene-3-(π-pyridyl)propanoate

Methyl indolizine-2-carboxylate

Acetylenic compounds

Diphenylthiirene S,S-dioxide

N-allylpyridinium ylides

Dimethyl acetylenedicarboxylate (B1228247)

Diethyl acetylene (B1199291) dicarboxylate

Methyl propynoate (B1239298)

Ethyl propynoate

Dicyano acetylene

1-Phenacylpyridinium methylide

Azomethine

Dimethyl fumarate (B1241708)

3-Methylpyridine

Acetylene dicarboxylate

Pyridine

Pyrrole (B145914)

Thiophene

Indole (B1671886)

Isoindole

Chromene

Coumarin (B35378)

Pyrrolo[1,2-a]quinoline

Imidazo[1,2-a]pyridine

Benzoheterocycles

Oxazepines

Pyrido[1,2-a]indoles

Benzo[a]indolizines

Naphtho[2,3-b]indolizine

Benzoindolizino[1,2-c]quinolines

Pyrido[2,3-b]indolizine-10-carbonitriles

Indolizine-fused azepines

Thienoindolizine

Indolizino[8,7-b]indole

Pyrrolo[2,1,5-cd]indolizine

Indolizidines

Quinolizidine

Monomorine

Coniceine

Lentiginosine

1,2-Diepilentiginosine

Gephyrotoxin 209D

3-Aminoindolizines

3-Acylindolizines

2-Arylindolizines

1,2,3-Trisubstituted indolizines

3-Carboxyamidoindolizines

1-Alkyl-3-carboxyamidoindolizines

1-Aryl-3-carboxyamidoindolizines

3-

Spectroscopic and Structural Characterization of Indolizin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework and the electronic environment of nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. Chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of the proton. Coupling constants (J), also in Hertz (Hz), reveal information about the neighboring protons through spin-spin coupling. For indolizine (B1195054) derivatives, characteristic signals for aromatic protons, protons adjacent to the nitrogen atom, and any substituent protons are observed. The specific chemical shifts and coupling patterns are diagnostic for the indolizine core and its substitution pattern wits.ac.zaubc.ca. For example, protons on the indolizine ring system will exhibit distinct chemical shifts and coupling patterns that help in assigning their positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton. Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-90 and DEPT-135, are invaluable for distinguishing between CH, CH₂, CH₃, and quaternary carbons. DEPT-90 spectra show signals only for CH carbons, while DEPT-135 spectra display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (carbons without attached protons) are absent in DEPT spectra but appear in standard ¹³C NMR spectra pdvpmtasgaon.edu.inmagritek.commdpi.com. The chemical shifts of carbons in the indolizine ring system, particularly those adjacent to the nitrogen or involved in conjugation, are characteristic.

Two-dimensional (2D) NMR techniques provide crucial information about through-bond and through-space correlations, aiding in the assignment of complex spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other through a chemical bond sdsu.eduslideshare.net. Cross-peaks in a COSY spectrum connect coupled protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Correlation/Heteronuclear Single Quantum Correlation): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached sdsu.eduslideshare.netyoutube.com. This is vital for assigning ¹³C signals based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information essential for piecing together molecular frameworks, especially in complex fused ring systems like indolizines sdsu.eduslideshare.netyoutube.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For indolizin-3-amine derivatives, key functional groups to look for include:

N-H stretching: Primary amines (like this compound) typically show two bands in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching. Secondary amines show one band, while tertiary amines have no N-H stretching bands udel.eduorgchemboulder.comlibretexts.orgspectroscopyonline.comlibretexts.org.

C-N stretching: This vibration typically appears in the fingerprint region, with aromatic amines showing bands between 1335-1250 cm⁻¹ and aliphatic amines between 1250-1020 cm⁻¹ udel.eduorgchemboulder.comspectroscopyonline.com.

Aromatic ring vibrations: Characteristic C=C stretching bands for the aromatic indolizine core are expected in the 1450-1600 cm⁻¹ region libretexts.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are critical for structural elucidation.

Molecular Ion (M⁺): The molecular ion peak indicates the molecular weight of the compound. For amines, the molecular ion peak is often an odd number due to the presence of nitrogen (following the "nitrogen rule") libretexts.orglibretexts.org.

Fragmentation Patterns: The way a molecule breaks down into smaller ions under ionization (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) provides structural clues. Alpha-cleavage (cleavage of the bond adjacent to the atom bearing the charge, in this case, the nitrogen) is a dominant fragmentation pathway for aliphatic amines libretexts.orglibretexts.org. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and fragments, allowing for the determination of elemental composition mdpi.comsdsu.eduresearchgate.netnih.govlibretexts.orgua.esceitec.cz. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are often used to analyze mixtures or purified compounds.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The spectroscopic properties of indolizine derivatives, particularly their UV-Vis absorption and fluorescence emission characteristics, are crucial for understanding their electronic structure and potential applications as fluorophores or probes. Research has shown that the indolizine scaffold is highly amenable to structural modifications, allowing for fine-tuning of these photophysical parameters.

Absorption and Emission Spectra Analysis

Indolizine derivatives typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum, with their emission wavelengths spanning from the blue to the near-infrared (NIR) range, depending significantly on the nature and position of substituents. These spectral features are indicative of electronic transitions within the conjugated π-system of the indolizine core and its appended groups acs.orgnih.govrsc.orgmdpi.comrsc.orgresearchgate.netmdpi.comua.esresearchgate.netnsf.govacs.orgresearchgate.net.

For instance, pyrano[2,3-b]indolizine derivatives have been reported to absorb and emit in the blue-green region of the spectrum rsc.org. Indolizine-BODIPY conjugates have demonstrated tunable absorption and emission in the NIR region, with specific compounds like 1Ph exhibiting absorption at 797 nm and emission at 872 nm in dichloromethane (B109758) mdpi.com. Similarly, indolizine-cyanine dyes have shown absorption around 820 nm and emission around 830 nm, extending their utility into the deep NIR spectrum researchgate.net. Other indolizine derivatives can emit blue light when excited at specific wavelengths, such as 330 nm rsc.org. The introduction of amino groups onto the indolizine core can lead to absorption in the blue region and emission in the orange-red spectrum, typically between 597 nm and 657 nm ua.es. The "Seoul-Fluor" system, an indolizine-based fluorescent platform, offers tunable emission across the entire visible spectrum by strategically placing substituents at different positions acs.org.

The solvent environment also plays a role in modulating these spectral properties, leading to solvatochromic effects acs.orgnih.gov.

Table 1: Representative Absorption and Emission Maxima of Indolizine Derivatives

Compound/DerivativeSolventλabs (nm)λem (nm)NotesSource
Pyrano[2,3-b]indolizinesTolueneBlue-Green regionBlue-Green regionAbsorption and emission in blue-green region rsc.org
1PhCH2Cl2797872NIR emission mdpi.com
2PhCH2Cl2798765NIR emission mdpi.com
DMACH2Cl2707-NIR absorption mdpi.com
C5 (Indolizine-Cyanine)DMF~820~830NIR emission, significant Stokes shift researchgate.net
Compound 3DMSO397, 415461Absorption peaks at 397, 415 nm; Emission at 461 nm researchgate.net
Compound 3CCl4397, 417453Absorption peaks at 397, 417 nm; Emission at 453 nm researchgate.net
Compound 3Dioxane396, 415458Absorption peaks at 396, 415 nm; Emission at 458 nm researchgate.net
Amino-substituted indolizinesCH2Cl2Blue regionOrange-Red (597-657)Absorption in blue, emission in orange-red ua.es
6-Amino-8-cyanobenzo[1,2-b]indolizine (3a)-318, 478657Extended conjugation, red-shifted spectra ua.es
Seoul-Fluor-TunableTunableFull visible-color range emission, tunable via substituents acs.org

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φfl) quantifies the efficiency of a fluorophore in converting absorbed photons into emitted photons. For indolizine derivatives, Φfl values exhibit considerable variation, influenced by molecular structure, substituents, and the surrounding medium acs.orgnih.govmdpi.comua.esresearchgate.netacs.orgrsc.orgresearchgate.net. Some indolizine derivatives have demonstrated remarkably high quantum yields, with pyrano[2,3-b]indolizines achieving up to 92% rsc.org. For instance, the indolizine-based dye 1Ph showed a Φfl of 5.6% in dichloromethane, while its analogue 2Ph exhibited 3.5% mdpi.com. A specific FI heterocycle displayed a Φfl of 5.5%, using anthracene (B1667546) in ethanol (B145695) as a reference standard rsc.org. In other studies, compound 3 recorded quantum yields of 4.51% in CCl4 and a significantly lower 0.47% in DMSO researchgate.net. Amino-substituted indolizines have also shown a range of quantum yields, with values such as 6.4% in dichloromethane and 0.8% in acidified dichloromethane reported for specific derivatives ua.es. Generally, indolizine-based compounds are recognized for their high fluorescence quantum efficiency researchgate.net, and the Seoul-Fluor system's quantum yield can be modulated through photoinduced electron transfer mechanisms acs.org.

Table 2: Fluorescence Quantum Yields (Φfl) of Indolizine Derivatives

Compound/DerivativeSolventΦfl (%)Reference Standard (Solvent)Source
Pyrano[2,3-b]indolizines-Up to 92- rsc.org
1PhCH2Cl25.6Coumarin (B35378) 153 (EtOH) mdpi.com
2PhCH2Cl23.5Coumarin 153 (EtOH) mdpi.com
FI heterocycle-5.5Anthracene (EtOH) rsc.org
Compound 3CCl44.51Anthracene researchgate.net
Compound 3DMSO0.47Anthracene researchgate.net
Compound 3Dioxane0.64Anthracene researchgate.net
Amino-substituted indolizines (2a)CH2Cl26.49,10-bis(phenylethynyl)anthracene (cyclohexane) ua.es
Amino-substituted indolizines (3a)CH2Cl26.09,10-bis(phenylethynyl)anthracene (cyclohexane) ua.es
Amino-substituted indolizines (2a)CH2Cl2 + TFA3.69,10-bis(phenylethynyl)anthracene (cyclohexane) ua.es
Amino-substituted indolizines (3a)CH2Cl2 + TFA0.89,10-bis(phenylethynyl)anthracene (cyclohexane) ua.es
Indolizine-based fluorescent core-Controllable- acs.org

Investigation of Stokes Shifts

The Stokes shift (ΔS), defined as the difference between the absorption and emission maxima, is an important parameter for fluorophores, influencing their spectral overlap and potential for self-absorption. For indolizine derivatives, Stokes shifts can vary significantly. Pyrano[2,3-b]indolizines are often characterized by small Stokes shifts rsc.org. In contrast, compound 3 exhibited Stokes shifts of 52 nm in DMSO and 53 nm in CCl4 researchgate.net. Indolizine-cyanine dyes have been noted to display Stokes shifts of up to approximately 60 nm, attributed to intramolecular steric interactions within the molecular structure researchgate.netnsf.gov. Amino-substituted indolizines, particularly when protonated, can show larger Stokes shifts; for example, derivative 2a in dichloromethane had a Stokes shift of 5715 cm-1, while derivative 3a in the same solvent showed 5700 cm-1 ua.es.

Theoretical and Computational Studies on Indolizin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely adopted quantum mechanical method for investigating the electronic structure of molecules. It allows for the calculation of ground-state properties, including optimized molecular geometries and electronic distributions, which are essential for predicting chemical reactivity and physical properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Levels

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of DFT studies. The HOMO represents the highest energy level occupied by electrons and is associated with the molecule's electron-donating ability, while the LUMO represents the lowest energy level that is unoccupied and is associated with electron acceptance researchgate.netirjweb.comphyschemres.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key descriptor of a molecule's chemical stability, reactivity, and its potential for electronic transitions researchgate.netirjweb.com.

Studies on the indolizine (B1195054) core have indicated that the HOMO-LUMO gap is sensitive to structural features and substituents. For example, comparisons between indole (B1671886), isoindole, and indolizine suggest that indolizine possesses a relatively large HOMO-LUMO gap, implying greater stability and chemical hardness researchgate.net. The specific values of these energy levels and the gap are dependent on the chosen DFT functional and basis set. For a triazine derivative, a HOMO-LUMO gap of 4.4871 eV was reported using the B3LYP/6–311++G(d,p) method irjweb.com. Research on indolizine derivatives has also shown that electron-withdrawing groups, such as a nitro group, can significantly reduce the HOMO-LUMO energy gap, thereby influencing electron density distribution and reactivity mdpi.com.

Compound/SystemHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)DFT Method/Basis SetReference
Indolizine--~4.3DFT (general) researchgate.net
Indolizine (general)--~3.757DFT (M06-2X/6–31+G**) mdpi.com
Triazine derivative-6.2967-1.80964.4871B3LYP/6–311++G(d,p) irjweb.com

Note: Specific HOMO/LUMO energy values for Indolizin-3-amine were not directly found in the provided literature. The table presents representative data for the indolizine scaffold and related systems to illustrate the computational approaches.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to investigate excited-state properties, including electronic excitation energies, absorption spectra, and fluorescence characteristics cecam.org. This method is crucial for understanding the photophysical behavior of molecules, such as their light absorption and emission properties.

Various studies on indolizine derivatives have employed TD-DFT to predict their optical properties. For amino-substituted indolizines, TD-DFT calculations have been used to analyze electronic transitions and the impact of protonation on these transitions, showing good agreement with experimental observations ua.es. Research on indolizine-based coumarin (B35378) analogs has utilized TD-DFT, often with functionals like O3LYP, B3LYP, or BH&HLYP, to optimize molecular structures in their lowest excited states (S1) and to determine absorption and fluorescence energies researchgate.netrsc.org. These studies highlight that parameters such as the nature of electronic transitions (e.g., π→π* or intramolecular charge transfer) and oscillator strengths, derived from TD-DFT, are key to explaining observed spectral features rsc.orgresearchgate.net. The accuracy of TD-DFT predictions is known to be influenced by the choice of functional and basis set, with some combinations yielding better agreement with experimental data than others researchgate.netsumitomo-chem.co.jp. TD-DFT has also been applied to study the excited-state properties of indolizine derivatives in the context of dye-sensitized solar cells, analyzing charge separation characteristics and absorption maxima researchgate.net.

Mechanistic Pathways and Reaction Barrier Calculations

DFT is an indispensable tool for elucidating reaction mechanisms by enabling the calculation of transition states and activation energy barriers. This quantitative data provides critical insights into the kinetics and feasibility of chemical transformations.

Indolizines are known to participate in various cycloaddition reactions, including [8+2] and [3+2] cycloadditions nih.govresearchgate.netresearchgate.netmdpi.com. DFT calculations have been instrumental in exploring the mechanisms of these reactions, helping to determine whether they proceed via concerted pathways or stepwise routes involving intermediates such as zwitterions or biradicals nih.govmdpi.com. Molecular Electron Density Theory (MEDT) offers a framework for classifying these cycloaddition mechanisms based on the topological analysis of electron density researchgate.netmdpi.com. For example, studies on [3+2] cycloaddition reactions leading to indolizine formation have used MEDT to analyze the electronic structure of reactants like azomethine ylides and their influence on molecular reactivity researchgate.net. Furthermore, DFT has been employed to calculate reaction barriers for various chemical processes, such as the reductive deamination of amines, providing quantitative energy profiles for bond formations and cleavages nih.gov. The selection of appropriate DFT functionals is crucial for accurately predicting these energy barriers, with methods like M06-2X frequently used in mechanistic investigations sumitomo-chem.co.jpnsf.gov.

Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms

Molecular Electron Density Theory (MEDT) provides a robust theoretical framework for understanding the reactivity and mechanisms of pericyclic reactions, particularly cycloadditions. It leverages the topological properties of the electron density to classify reaction pathways and predict their outcomes.

MEDT has been applied to analyze the [3+2] cycloaddition reactions that are utilized in the synthesis of indolizine scaffolds researchgate.netmdpi.com. These studies classify cycloaddition mechanisms based on the nature of the transition state and any intervening intermediates, categorizing them into types such as pseudo-diradical, pseudoradical, zwitterionic, and carbenoid reactions mdpi.com. By examining descriptors like the electron localization function (ELF), MEDT can reveal how the electronic structure of reactants, such as azomethine ylides, dictates their reactivity in cycloaddition processes leading to indolizines researchgate.net. This theoretical approach is valuable for predicting regioselectivity and stereoselectivity in these complex transformations.

Molecular Docking and Molecular Dynamics Studies (for understanding interactions, excluding clinical drug-receptor interactions)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to investigate the interactions between molecules. While frequently applied in drug discovery to understand ligand-receptor binding, these methods can also be employed to study non-covalent interactions in broader chemical and material science contexts.

Studies involving indolizine derivatives have utilized these techniques to explore their interactions with various molecular targets. For instance, molecular docking and MD simulations have been employed to study the interactions of 7-(trifluoromethyl)indolizine derivatives with mosquito Juvenile Hormone-Binding Protein. These simulations confirmed the stability of the protein-ligand complexes and provided insights into potential modes of interaction malariaworld.org. Such simulations are valuable for visualizing how molecules bind to specific sites, quantifying the strength of these interactions, and observing the dynamic behavior of molecular complexes over time. Although many applications focus on medicinal chemistry, the fundamental principles of predicting binding affinities and conformational stability are broadly applicable to understanding molecular recognition events across different scientific disciplines.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical correlations between the chemical structure of molecules and their biological or physicochemical activities. This theoretical approach allows for the prediction of activity for new compounds, guiding drug discovery and development by identifying key structural features responsible for efficacy and by prioritizing compounds for synthesis and experimental testing. For the indolizine scaffold, QSAR studies have been applied to understand and predict various properties and biological activities of its derivatives.

QSAR Studies on Indolizine Derivatives:

Research has explored the application of QSAR to diverse sets of indolizine derivatives, aiming to build predictive models for various biological targets and properties.

Electrochemical Property Prediction: A quantitative structure-electrochemistry relationship (QSER) study focused on predicting the half-wave oxidation potential (E1/2) of indolizine derivatives dergipark.org.trdergipark.org.tr. This research employed a Genetic Algorithm/Multiple Linear Regression (GA/MLR) technique to develop a four-parameter model utilizing theoretical molecular descriptors. The model demonstrated strong predictive capabilities, achieving a goodness-of-fit (R²) of 0.893, an internal cross-validation (Q²LOO) of 0.851, and an external validation (R²ext) of 0.912 dergipark.org.trdergipark.org.tr.

General Activity and Similarity Clustering: QSAR analyses have been performed on sets of indolizines to correlate molecular descriptors with activities such as IC50 values researchgate.net. These studies often involve calculating descriptors based on molecular topology and using techniques like similarity clustering to improve prediction accuracy. Validation through leave-one-out (LOO) cross-validation and external test sets is crucial for assessing model reliability researchgate.net.

Specific Biological Activities:

Calcium Entry Blockers: QSAR analysis has been applied to series of 1-[(4-(aminoalkoxy)phenyl)sulphonyl]indolizines to investigate their activity as calcium entry blockers researchgate.net. This work highlighted that substituents at the 2-position of the indolizine ring and the aminoalkoxy moieties on the phenyl ring significantly influence activity through their hydrophobic and electronic properties researchgate.net.

Phosphodiesterase IV (PDE4) Inhibition: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) pharmacophore models were developed for indolizine-2-oxoacetamide derivatives targeting PDE4 appconnect.in. Using the PHASE software, models were constructed based on pharmacophoric features, including hydrogen bond acceptors and aromatic rings. A validated model (ARRRR.30) achieved an R² of 0.880 and an external validation R² of 0.804, indicating its utility in predicting PDE4 inhibitory potential appconnect.in.

COX-2 Inhibition: While not always formal statistical QSAR models, structure-activity relationship (SAR) studies, often supported by molecular modeling, have been conducted on indolizine derivatives as COX-2 inhibitors nih.govijper.org. These investigations explore how structural modifications, such as the incorporation of hydrophobic interactions or specific stereochemical configurations, correlate with inhibitory potency nih.govijper.org.

Antifungal Activity: Biological activity-based QSAR and theoretical pharmacokinetic analyses have been employed to explore the antifungal properties of indolizine derivatives, contributing to an understanding of their structure-activity relationships in this context researchgate.net.

These computational modeling approaches provide valuable theoretical insights into the structure-activity relationships of indolizine compounds, serving as a foundation for the rational design of novel molecules with potentially enhanced or specific biological activities.

Data Table: QSAR Studies on Indolizine Derivatives

Study Reference(s)Predicted Property/ActivityQSAR MethodologyKey Descriptors/Features UsedKey Validation Metrics
dergipark.org.tr, dergipark.org.trHalf-wave Oxidation Potential (E1/2)GA/MLR, 4-parameter modelTheoretical molecular descriptorsR²=0.893, Q²LOO=0.851, R²ext=0.912
researchgate.netIC50 (General Indolizines)Similarity ClusteringMolecular descriptors, correlation weights, hypermoleculeLeave-one-out (LOO), external test set validation, similarity clustering
researchgate.netCalcium Entry BlockingQSAR AnalysisPhysicochemical and structural parametersSAR analysis performed, specific metrics not detailed
appconnect.inPDE4 Inhibition3D-QSAR (PHASE)Pharmacophoric features (Hydrogen bond acceptor, Aromatic ring)R²=0.880, External R²=0.804

Applications of Indolizin 3 Amine and Its Derivatives in Chemical Research

Functional Materials Science Applications

The distinct photophysical properties of indolizine (B1195054) derivatives have positioned them as promising candidates for the creation of novel functional materials. Researchers have successfully harnessed their tunable fluorescence and electronic characteristics to develop organic fluorescent materials, components for optoelectronic devices, and photoresponsive systems.

Development of Organic Fluorescent Materials and Dyes

Derivatives of indolizine are recognized for their strong fluorescence, which can be modulated by introducing various functional groups. This tunability allows for the creation of a wide array of organic fluorescent materials and dyes with emissions spanning the visible spectrum. For instance, a new class of fluorescent indolizine-based scaffolds has been developed where an N,N-dimethylamino group at the C-3 position and electron-withdrawing groups at the C-7 position induce an intramolecular charge transfer (ICT) process. This strategy has yielded fluorophores with emission colors ranging from blue to orange (462–580 nm). mdpi.comresearchgate.netnih.gov

The versatility of synthetic methods allows for the creation of diverse indolizine scaffolds with well-defined structure-fluorescence relationships. mdpi.comresearchgate.net One notable example is the development of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, which exhibit strong fluorescence in the blue-green region with quantum yields reaching as high as 92%. rsc.org These compounds are considered analogues of coumarins and demonstrate the potential for creating highly emissive materials. rsc.org The inherent π-conjugated electronic structure of indolizines contributes to their strong fluorescence properties, making them valuable for spectroscopic applications. The development of indolizine derivatives as organic fluorescent molecules is a growing area of research, with new synthetic strategies continually being explored to access novel structures with enhanced photophysical properties. researchgate.net

Table 1: Photophysical Properties of Selected Indolizine-Based Fluorescent Dyes

Compound Type Substituents Max Emission Wavelength (nm) Fluorescence Quantum Yield (%) Color Emission Reference
3,7-disubstituted indolizine N,N-dimethylamino at C-3, various EWG at C-7 462 - 580 Not specified Blue to Orange mdpi.comresearchgate.netnih.gov
2-oxo-pyrano[2,3-b]indolizine Varied Blue-green region up to 92 Blue-green rsc.org
Indolizino[3,4,5-ab]isoindole Varied Not specified up to 90 Blue acs.org

Optoelectronic Devices (e.g., Electroluminescent Materials, Organic Light-Emitting Diodes, White Light Emitters)

The appreciable photophysical properties of indolizine derivatives have led to their investigation for use in optoelectronic devices. rsc.org They have shown potential as materials for Organic Light-Emitting Diodes (OLEDs) and as electroluminescent materials. rsc.orgrsc.org For example, indolizino[3,4,5-ab]isoindole derivatives have been synthesized and shown to possess high luminescence quantum yields, with some reaching up to 90%. acs.org These compounds are considered potential alternatives to commonly used materials like tris(8-hydroxyquinolinato)aluminum (Alq3) in OLEDs, with devices achieving a brightness of up to 10,000 cd/m² and emitting a distinct blue light. acs.org

Furthermore, π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine moieties, exhibit vivid colors and fluorescence across the visible spectrum. chemrxiv.org Their enhanced stability against photooxidation compared to traditional acenes makes them promising candidates for practical applications in optoelectronic devices. chemrxiv.org The development of these novel heterocyclic structures opens up new avenues for creating stable and tunable organic materials for advanced optoelectronics. chemrxiv.org

Photoresponsive Materials

The application of indolizine derivatives extends to the development of photoresponsive materials. researchgate.net These materials can change their properties upon exposure to light, a characteristic that is highly sought after for various technological applications. While the body of research in this specific area is still emerging, the inherent photochemical reactivity of the indolizine core suggests significant potential. The ability to undergo structural changes upon irradiation makes these compounds interesting candidates for creating light-sensitive switches and other photoactive devices.

Fluorescent Probes and Sensors Development

The sensitivity of the indolizine scaffold's fluorescence to its local environment has been exploited in the design of fluorescent probes and sensors. These tools are invaluable for detecting specific analytes and for imaging biological processes at the cellular level.

pH-Sensitive and Proton-Responsive Fluorescent Probes

The intramolecular charge transfer (ICT) mechanism in certain indolizine derivatives makes them excellent candidates for pH-sensitive fluorescent probes. mdpi.comresearchgate.netnih.gov For example, a fluorescent pH sensor based on a 3,7-disubstituted indolizine scaffold has been developed. mdpi.comresearchgate.net This sensor exhibits a visible color change and a ratiometric fluorescent response to pH changes in the acidic range (pH 3.0-7.0). mdpi.com The protonation of the nitrogen atom in the indolizine ring can alter the electronic properties of the molecule, leading to a detectable change in its fluorescence emission. This proton-responsive behavior has been observed in other indolizine-based systems as well, such as indolizino[3,2-c]quinolines, which show a fast and reversible response to pH. researchgate.net

Table 2: Characteristics of Indolizine-Based pH-Sensitive Probes

Probe Type Sensing Mechanism pH Range Key Features Reference
3,7-disubstituted indolizine Intramolecular Charge Transfer (ICT) 3.0 - 7.0 Ratiometric fluorescent response, visible color change mdpi.comresearchgate.net
Indolizino[3,2-c]quinoline Protonation of indolizine nitrogen Acidic (e.g., 4.5-5.5) Fast and reversible response, high selectivity researchgate.net

Application in Biological Imaging (e.g., cell staining, cytoplasmic/lipid droplet localization; excluding clinical imaging)

The favorable photophysical properties and biocompatibility of certain indolizine derivatives have led to their use in biological imaging. researchgate.net For instance, 2-oxo-pyrano[2,3-b]indolizines have been shown to easily penetrate the membranes of living cells, making them suitable for cell staining. rsc.org Interestingly, a positively charged analog of this compound did not penetrate live cell membranes but was able to specifically stain the nucleus of permeabilized cells. rsc.org This differential staining capability highlights the potential for designing probes with specific subcellular targets.

Furthermore, a novel pyrido[3,2-b]indolizine scaffold has been developed into a fluorogenic bioprobe for visualizing cellular lipid droplets in living cells without the need for washing steps. acs.org The small size and structural similarity of this scaffold to the indole ring of tryptophan make it a promising tool for developing fluorogenic peptide-based probes to monitor peptide-protein interactions. acs.org These applications underscore the significant potential of indolizine-based probes in fundamental cell biology research.

Environmental and Chemical Sensor Design (e.g., volatile organic compounds)

The distinct fluorescent properties of the indolizine core have led to its exploration in the development of chemical sensors. chim.it Certain indolizine derivatives exhibit pH-dependent fluorescence, a characteristic that allows them to function as bioprobes for monitoring cellular environments. rsc.org The conjugated planar electronic structure of indolizines can be leveraged to design sensitive fluorescent sensors for detecting various analytes, including volatile organic compounds and other chemical species. derpharmachemica.com

Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

Indolizin-3-amine and its analogues are valuable building blocks in organic synthesis due to their reactive nature and versatile scaffold. acs.org A variety of synthetic strategies have been developed to construct the indolizine ring system, often utilizing pyridine (B92270) or pyrrole (B145914) derivatives as starting materials. chim.itrsc.org

Efficient, one-step methods have been developed for the synthesis of 3-aminoindolizines from the reactions of propargyl amines with heteroaryl bromides, using a tandem reaction catalyzed by Pd/Cu systems. researchgate.netorganic-chemistry.org This approach allows for the incorporation of diverse functional groups into the indolizine product under mild conditions. researchgate.net Furthermore, gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes provide rapid and atom-economical access to substituted aminoindolizines. organic-chemistry.org The resulting functionalized indolizines serve as key intermediates, enabling transformations into a wide array of more complex C3-functionalized derivatives for further chemical exploration. researchgate.net

Catalysis Research (e.g., as Ligands or Components in Catalytic Systems)

The synthesis of this compound and its derivatives is frequently achieved through transition metal-catalyzed reactions. researchgate.net Palladium (Pd) and Copper (Cu) catalysts are instrumental in tandem cross-coupling and cycloisomerization reactions that efficiently form the 3-aminoindolizine structure. researchgate.netorganic-chemistry.org Metal-organic frameworks, such as Cu-MOF-74, have also been employed as efficient heterogeneous catalysts for the three-component synthesis of indolizines from aldehydes, amines, and alkynes. researchgate.net While these compounds are often the products of catalytic reactions, their nitrogen-containing heterocyclic structure presents potential for them to act as ligands in the design of new catalytic systems.

Preclinical Investigation of Biological Activities (Strictly in vitro and mechanistic focus, excluding clinical trials, dosage, safety, adverse effect profiles)

Derivatives of the indolizine scaffold have been the subject of extensive preclinical investigation to determine their biological activities in controlled, in vitro settings.

Numerous studies have evaluated the in vitro antimicrobial properties of indolizine derivatives against a range of bacterial and fungal pathogens. derpharmachemica.comresearchgate.net These compounds have demonstrated selective toxicity, particularly against Gram-positive bacteria. researchgate.net

In one study, a series of 21 newly synthesized indolizine derivatives were screened for antibacterial activity. researchgate.net The results showed selective inhibition against the Gram-positive bacterium Staphylococcus aureus and the acid-fast bacillus Mycobacterium smegmatis. researchgate.netsemanticscholar.org Another investigation of pyrazolyl-indolizine derivatives identified four compounds with potent efficiency against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and the fungus Candida albicans. nih.gov The antifungal potential of indolizines has also been noted, with certain derivatives showing a robust effect against multiple Candida species, including multi-drug resistant strains. mdpi.com

Indolizine Derivative TypeTarget Microorganism (in vitro)Observed ActivityReference
Pyrazolyl-indolizine derivatives (compounds 5, 9, 13, 19)Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Sallmonella typhimurium, Candida albicansPotent antimicrobial efficiency. nih.gov
General Indolizine derivativesStaphylococcus aureus (Gram-positive)Selective toxicity observed. researchgate.net
General Indolizine derivativesMycobacterium smegmatisInhibitory activity demonstrated. researchgate.netsemanticscholar.org
General Indolizine derivativesEscherichia coli, Salmonella typhimurium (Gram-negative)No significant effect on growth. semanticscholar.org
Substituted Indolizines (compounds 5a-c)Various Candida spp.Significant growth inhibition. mdpi.com

The anti-inflammatory potential of indolizine derivatives has been investigated through in vitro cell-based assays that measure the inhibition of key pro-inflammatory cytokines. Interleukin-6 (IL-6) is a significant cytokine involved in inflammatory processes and a target for anti-inflammatory drug discovery. researchgate.netnih.gov

A study focused on a series of 3-alkyloxylindolizine derivatives examined their ability to inhibit IL-6 production in mouse macrophages stimulated with lipopolysaccharide (LPS). researchgate.net Two compounds from this series demonstrated notable IL-6 inhibitory effects, achieving inhibition ratios of 66% and 74% at a concentration of 100 µM. researchgate.net Other research on different indolizine derivatives found that specific compounds could significantly reduce the levels of IL-6, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) enzymes in in vitro models when compared to the control drug, indomethacin. researchgate.net

Indolizine DerivativeIn Vitro ModelTargetFindingReference
3-Alkyloxylindolizine derivativesLPS-induced mouse macrophagesIL-6Inhibition ratios of 66% and 74% at 100 µM. researchgate.net
Novel synthetic indolizines (compounds 10B, 7B, 10A)Cell-based assaysIL-6Significant reduction in IL-6 levels compared to indomethacin. researchgate.net
Novel synthetic indolizines (compounds 7A, 10B, 1A)Cell-based assaysTNF-αSignificant reduction in TNF-α levels. researchgate.net
Novel synthetic indolizines (compounds 10A, 5A)Cell-based assaysCOX-2Significant reduction in COX-2 enzyme levels. researchgate.net

Indolizine derivatives have been evaluated for their antioxidant potential using various in vitro chemical assays that measure their ability to neutralize free radicals. nih.gov These assays are crucial for identifying compounds that can combat oxidative stress, a process implicated in numerous pathological conditions. nih.gov

Commonly used methods include the 1,1-diphenyl-2-picryl-hydrazil (DPPH) radical scavenging activity assay and the ferric ion (Fe³⁺) reducing antioxidant power (FRAP) assay. nih.gov In one study, a series of novel indolizine derivatives linked to a 1,3,4-thiadiazole (B1197879) scaffold were synthesized and screened for DPPH scavenging activity, with one compound showing reasonable antioxidant effects. researchgate.net Another comprehensive study on eight sulfur- and selenium-containing indolizine derivatives found that while some compounds showed DPPH scavenging activity only at higher concentrations (≥100 µM), all of them demonstrated FRAP activity and were effective at reducing lipid peroxidation and protein carbonylation in mouse brain homogenates. nih.gov The antioxidant activity of indolizine compounds can vary depending on the specific free radical used in the assay. nih.gov

Indolizine Derivative TypeAssay (in vitro)Key FindingReference
Thiadiazole-Indolizine derivative (4a)DPPH radical scavengingExhibited reasonable antioxidant activity. researchgate.net
Chalcogen (S/Se)-indolizines (SeI and SIN-1)DPPH radical scavengingShowed scavenging activity at concentrations ≥100 µM. nih.gov
Chalcogen (S/Se)-indolizines (ClSeI, MeSeI, SIN-3, SIN-4)DPPH radical scavengingShowed scavenging activity at concentrations ≥300 µM. nih.gov
All eight tested Chalcogen-indolizinesFerric Reducing Antioxidant Power (FRAP)All compounds showed FRAP activity. nih.gov
All eight tested Chalcogen-indolizinesTBARS (lipid peroxidation) & Protein CarbonylationReduced levels of TBARS and protein carbonylation in mouse brain homogenates. nih.gov

Enzyme Inhibition Assays

Derivatives of the indolizine nucleus have been evaluated as inhibitors of several key enzymes implicated in disease, notably the mycobacterial InhA enzyme and carbonic anhydrase isoforms.

Mycobacterial InhA Enzyme Inhibition

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, making it a validated target for antitubercular drugs. A number of studies have investigated indolizine derivatives for their potential to inhibit this enzyme.

A series of 1,2,3-trisubstituted indolizines demonstrated whole-cell anti-tubercular activity against both the susceptible H37Rv and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov While in silico docking studies identified InhA as a potential molecular target for these compounds, direct enzyme inhibition assays revealed a more complex mechanism. nih.govnih.gov For instance, one study found that while a series of (E)-3-(substitutedbenzoyl)-7-((hydroxyimino)methyl)-2-substitutedindolizine-1-carboxylate derivatives showed potent whole-cell activity with Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL, their direct inhibition of the InhA enzyme was weak to moderate. nih.gov The most active compound in the enzymatic assay, one featuring a 4-fluorobenzoyl group at the 3-position, achieved only 52% inhibition of InhA. nih.gov This lack of a clear correlation between whole-cell activity (MIC) and enzymatic inhibition suggests that these indolizine derivatives may exert their antitubercular effect through multiple targets or different mechanisms beyond direct InhA inhibition. nih.gov

Table 1: Anti-tubercular Activity of Selected Indolizine Derivatives

Compound ID Substituents Target Strain MIC (µg/mL) Direct InhA Inhibition (%)
5h 2-phenyl, 3-(4-fluorobenzoyl) M. tuberculosis (ATCC 25177) 5 Not specified
MDR-TB 16 Not specified
5f 2-phenyl, 3-(4-fluorobenzoyl) Not specified Not specified 52

Data sourced from literature. nih.gov

Carbonic Anhydrase Isoforms Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. While sulfonamides are the classical inhibitors of CAs, research has explored other heterocyclic scaffolds. However, literature specifically detailing the in vitro inhibitory activity of this compound or its close derivatives against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) is limited. Studies in this area have predominantly focused on the related indole nucleus rather than the indolizine scaffold. unifi.itnih.govfrontiersin.orgunifi.it

Investigation of Other Pharmacological Potential

The structural characteristics of the indolizine ring have prompted its investigation across a wide array of pharmacological targets in in vitro models. These explorations have revealed potential activities including antiviral, anticancer, and CNS depressant effects, as well as inhibitions of various enzymes and receptors.

Antiviral, Anticancer, and CNS Depressant Activities

The evaluation of indolizine derivatives has shown a broad spectrum of biological activities. While specific data on the antiviral properties of indolizine compounds is scarce, related indole derivatives have shown promise. For example, an indole-3-carboxylic acid derivative demonstrated activity against SARS-CoV-2 with an IC50 of 1.06 µg/mL, and certain indolylthiosemicarbazides were active against Coxsackie B4 virus, with EC50 values ranging from 0.4 to 2.1 µg/mL. nih.govnih.gov

In the realm of oncology, indolizine derivatives have shown significant in vitro anticancer activity. Lactone-fused indolizines, for instance, have been identified as a promising scaffold, with a methoxylated analogue showing an IC50 of 36.93 µM against the DU-145 prostate cancer cell line. nih.gov

Furthermore, certain aminoalkyl indolizines have been identified as possessing central nervous system (CNS) depressant properties in preliminary pharmacological screenings. nih.gov

Phosphatase, Aromatase, and Receptor Inhibition

Indolizine derivatives have been synthesized and evaluated as inhibitors of several other important enzyme and receptor systems.

Phosphatase Inhibition: 3-Substituted indolizine-1-carbonitrile (B3051405) derivatives have been identified as inhibitors of phosphatases from pathogenic bacteria, such as MPtpA and MPtpB, which are involved in infectious diseases. nih.gov

Aromatase Inhibition: Aryl-substituted indolizine derivatives have been developed as potent, non-steroidal inhibitors of aromatase (cytochrome P450 19A1), an enzyme critical for estrogen biosynthesis and a key target in hormone-dependent breast cancer. Specific derivatives, MR 20494 and MR 20492, exhibited IC50 values in the sub-micromolar range (0.1 µM). nih.gov

5HT3 Receptor Antagonism: Indolizine-3-carboxylic acid derivatives have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor, a target for antiemetic drugs. nih.gov

Anti-acetylcholine Activity: In initial pharmacological screenings, 3-(2-aminoethyl)-2-methylindolizine and its derivatives demonstrated anti-acetylcholine activity, indicating a potential interaction with the cholinergic system. nih.gov

Table 2: Summary of Other In Vitro Pharmacological Activities of Indolizine Derivatives

Pharmacological Target Derivative Class Key Findings
Aromatase Aryl-substituted indolizines Potent inhibition with IC50 values around 0.1 µM. nih.gov
Phosphatases (MPtpA/MPtpB) 3-Substituted indolizine-1-carbonitriles Identified as active inhibitors. nih.gov
5-HT3 Receptor Indolizine-3-carboxylic acids Potent antagonism observed. nih.gov
Acetylcholine Receptors 3-(2-Aminoethyl)-2-methylindolizines Demonstrated anti-acetylcholine activity. nih.gov
Cancer Cell Lines (e.g., DU-145) Lactone-fused indolizines Showed antiproliferative activity (IC50 = 36.93 µM). nih.gov
Central Nervous System Aminoalkyl indolizines Preliminary evidence of CNS depressant activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets (in vitro)

The biological activity of indolizine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

For anticancer activity , SAR studies have revealed that modifications on both the five-membered (pyrrole) and six-membered (pyridine) rings of the indolizine scaffold are critical. For example, in a series of indolizine lactones, the fully aromatized indolizine core was found to be important for cytotoxicity, as the corresponding tetrahydro-indolizine derivative was significantly less active. nih.gov The presence of alkoxylated motifs and the specific stereochemistry (cis vs. trans isomers) of the fused lactone ring also profoundly impacted antiproliferative activity. nih.gov Other studies have shown that introducing substituted benzoyl groups at positions 5 and 7, or a pyridinium-4-yl substituent at position 7, can result in potent inhibition of cancer cell viability. mdpi.com

In the context of anti-tubercular agents targeting the InhA enzyme, the substitution pattern at the 1, 2, and 3-positions of the indolizine ring dictates the activity. For instance, compounds with a 4-fluorobenzoyl group at the 3-position and a phenyl group at the 2-position were among the most active against M. tuberculosis strains in whole-cell assays. nih.gov However, as noted earlier, the direct enzymatic inhibition SAR did not always align with the whole-cell SAR, indicating the complexity of the mechanism of action. nih.gov

For 5-HT3 receptor antagonists , a specific chemical template is believed to be necessary for binding. This includes the heteroaromatic indolizine ring system, a coplanar carbonyl group, and a basic nitrogen center at well-defined distances. nih.gov

Regarding phosphatase inhibition , studies on 3-substituted indolizine-1-carbonitrile derivatives have begun to elucidate the structural requirements for activity against bacterial phosphatases like MPtpA and MPtpB, though more extensive SAR studies are needed. nih.gov

Future Directions and Emerging Research Avenues for Indolizin 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the Indolizin-3-amine scaffold is an area ripe for innovation, with a significant push towards environmentally benign and efficient processes. Future research will likely concentrate on moving beyond traditional multi-step, high-temperature reactions that often utilize expensive and hazardous reagents. ijettjournal.orgjbclinpharm.org The development of novel synthetic strategies is crucial for the widespread availability and study of this compound.

One promising direction is the refinement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy and operational simplicity. informahealthcare.com Iron-catalyzed three-component coupling-cycloisomerization reactions have already shown success in producing aminoindolizine derivatives. organic-chemistry.org Future work will aim to expand the substrate scope of these MCRs and explore new, more sustainable catalysts.

Furthermore, the implementation of flow chemistry presents an opportunity for the scalable synthesis of this compound derivatives. rsc.org This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scale-up from milligram to gram quantities, which is essential for further material and biological studies. rsc.org

Synthetic StrategyKey FeaturesFuture Research Focus
Multi-Component Reactions (MCRs)One-pot synthesis, high atom economy, operational simplicity. informahealthcare.comorganic-chemistry.orgExpanding substrate scope, exploring novel catalysts (e.g., earth-abundant metals).
Green Catalytic SystemsRecyclable catalysts, use of benign solvents like water, metal-free conditions. ijettjournal.orginformahealthcare.comtandfonline.comnih.govDevelopment of biocatalysts and photocatalysts, optimization of existing systems for higher efficiency.
Flow ChemistryScalability, precise reaction control, enhanced safety. rsc.orgIntegration with MCRs and green catalysts, automation of synthesis.

Rational Design of Next-Generation Functional Materials with Tailored Optoelectronic Properties

The unique electronic structure of the indolizine (B1195054) core makes it an attractive scaffold for the development of advanced functional materials. The introduction of the 3-amino group provides a versatile handle for tuning the optoelectronic properties of these materials. Future research will focus on the rational design of this compound-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemrxiv.org

A key strategy in this area is the creation of π-expanded indoloindolizines . chemrxiv.orgchemrxiv.org By fusing additional aromatic rings to the core structure, it is possible to modulate the electronic properties and enhance stability. The Glidewell-Lloyd rule, which predicts aromaticity in fused polycyclic systems, can serve as a guiding principle for designing molecules with specific HOMO-LUMO gaps, thereby controlling their absorption and emission characteristics. chemrxiv.orgchemrxiv.org This allows for the precise tuning of colors and fluorescence across the visible spectrum. chemrxiv.org

Future design efforts will also leverage computational modeling . Density Functional Theory (DFT) and other computational methods can predict the optoelectronic properties of virtual compounds before their synthesis, saving significant time and resources. arxiv.org This in silico approach allows for the high-throughput screening of vast chemical spaces to identify candidate molecules with desired characteristics, such as specific emission wavelengths or charge transport properties.

The 3-amino group itself is a critical point for functionalization. By attaching various electron-donating or electron-withdrawing groups at this position, researchers can further fine-tune the electronic landscape of the molecule. This targeted functionalization is a powerful tool for creating next-generation materials with properties tailored for specific optoelectronic applications.

Design PrincipleMethodologyDesired Outcome
π-Conjugation ExtensionFusing aromatic rings to the indolizine core (e.g., benzannulation). chemrxiv.orgchemrxiv.orgTunable HOMO-LUMO gap, bathochromic (red) shift in absorption/emission, enhanced stability. chemrxiv.org
Computational ScreeningUsing DFT and other methods to predict properties of virtual libraries. arxiv.orgRapid identification of promising material candidates, understanding structure-property relationships.
Targeted FunctionalizationIntroducing specific substituents at the 3-amino position or other sites. rsc.orgFine-tuning of electronic properties, optimization for specific applications (e.g., OLEDs, OFETs).

Advancements in Molecular Imaging Probes for in vitro Biological Systems

Indolizine derivatives are known for their strong fluorescence, making them excellent candidates for the development of molecular probes for bioimaging. Future research in this area will focus on creating highly specific and sensitive this compound-based probes for visualizing complex biological processes within in vitro systems.

A major goal is the development of "turn-on" fluorescent probes . These probes are designed to be non-fluorescent or weakly fluorescent in their native state but become highly emissive upon binding to a specific analyte or in response to a change in their microenvironment (e.g., pH, viscosity). This property allows for high-contrast imaging with low background signal. The pyrido[3,2-b]indolizine scaffold has already been used to create fluorogenic probes for imaging lipid droplets in living cells without the need for washing steps, highlighting the potential of this approach. nih.govacs.org

Another avenue of research is the creation of probes with tunable emission wavelengths . By modifying the chemical structure, it is possible to create a palette of probes that emit across the visible spectrum, from blue to red. nih.gov This is particularly useful for multi-color imaging experiments where several biological targets are visualized simultaneously. Computational modeling can aid in the rational design of these fluorophores to achieve predictable photophysical properties. nih.gov

Furthermore, there is a need for probes that can differentiate between subtle variations of biological structures. For instance, fluorescent indolizino[3,2-c]quinoline derivatives have been developed that can distinguish between different phenotypes of amyloid-β plaques (dense-core, diffuse, and coronal) in brain tissue samples. nih.gov Future work on this compound probes could target other challenging imaging applications, such as monitoring protein-protein interactions or detecting specific enzyme activities in real-time. nih.gov

Deeper Exploration of Reactivity Patterns and Undiscovered Transformations

A fundamental understanding of the chemical reactivity of this compound is essential for unlocking its full potential in synthesis and materials science. While the indolizine nucleus is known to undergo electrophilic substitution, resembling indole (B1671886) in its reactivity, a comprehensive map of its chemical behavior is still incomplete. jbclinpharm.orgjbclinpharm.org

Future research will focus on a deeper exploration of its reactivity at different positions . While electrophilic attack preferentially occurs at the C3 and C1 positions, the directing effects of the 3-amino group and other substituents need to be systematically studied. jbclinpharm.org This includes investigating a broader range of electrophilic reactions, such as halogenation, nitrosation, and Friedel-Crafts-type acylations under various conditions. jbclinpharm.orgjbclinpharm.org

A particularly important area is the exploration of the reactivity of the 3-amino group itself . This functional group can act as a nucleophile or be derivatized to introduce a wide array of other functionalities. Future studies could explore its participation in reactions like amide bond formation, diazotization, or as a directing group for ortho-functionalization of the indolizine core.

Moreover, there is significant potential for discovering entirely new transformations . This includes exploring the utility of this compound derivatives in cycloaddition reactions, where the heterocyclic core could act as a diene or dienophile. The development of novel transition-metal-catalyzed C-H functionalization reactions would provide highly efficient and atom-economical methods for elaborating the core structure without the need for pre-functionalized starting materials. Light-mediated approaches, which have been used to generate reactive intermediates from related nitrogen heterocycles, could also unlock new reaction pathways. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to the study of this compound. By leveraging machine learning (ML) algorithms, researchers can accelerate the discovery and development of new derivatives with optimized properties and more efficient synthetic routes.

One of the most promising applications is in predictive modeling for materials design . ML models can be trained on existing data to predict the optoelectronic or biological properties of novel this compound derivatives. arxiv.orgresearchgate.net This would allow for the rapid in silico screening of vast virtual libraries, identifying the most promising candidates for synthesis and experimental validation. This data-driven approach can significantly reduce the number of trial-and-error experiments required. tum.de

AI can also revolutionize synthesis planning . Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that traditionally relies on expert chemical intuition. ML models can be trained on large reaction databases to predict viable synthetic pathways, suggest optimal reaction conditions, and even forecast reaction yields. This computer-assisted synthesis planning can help chemists design more efficient and robust routes to complex this compound targets.

Furthermore, ML can be integrated into reaction optimization . By analyzing data from a series of experiments, ML algorithms can identify complex relationships between reaction parameters (e.g., temperature, concentration, catalyst loading) and outcomes (e.g., yield, purity). This can guide the efficient optimization of synthetic procedures, leading to higher yields and more sustainable processes with fewer experiments.

AI/ML Application AreaSpecific TaskPotential Impact
Materials & Drug DiscoveryPredicting properties (e.g., fluorescence, binding affinity) of virtual compounds. arxiv.orgresearchgate.netAccelerated identification of high-performance materials and potent bioactive molecules.
Synthesis PlanningAutomating retrosynthetic analysis to propose synthetic routes.Faster and more creative design of synthetic pathways to novel this compound derivatives.
Reaction OptimizationPredicting reaction outcomes and identifying optimal conditions from experimental data.More efficient, higher-yielding, and sustainable chemical syntheses.

Identification of Novel Molecular Targets and Mechanistic Pathways for Biological Activity (in vitro)

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. mdpi.comderpharmachemica.comnih.govnih.gov However, for many of these activities, the precise molecular targets and mechanisms of action remain to be elucidated. Future research on this compound will focus on bridging this gap through rigorous in vitro investigation.

A key objective is the use of high-throughput screening (HTS) . By screening libraries of diverse this compound derivatives against large panels of biological targets (e.g., enzymes, receptors, ion channels), researchers can systematically identify novel bioactivities. This unbiased approach can uncover unexpected therapeutic applications for this class of compounds.

Once a promising activity is identified, the next step is target deconvolution and validation . Techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) can be employed to identify the specific proteins that a bioactive this compound derivative binds to within a cell. Subsequent genetic and pharmacological experiments can then validate whether this binding event is responsible for the observed biological effect. For example, in silico molecular docking has already been used to predict the binding of indolizine derivatives to targets like tubulin and microbial enzymes such as Dihydropteroate synthase, providing hypotheses for experimental validation. mdpi.comnih.gov

Finally, a detailed understanding of the mechanistic pathways is crucial. This involves conducting a battery of in vitro cellular and biochemical assays to map out the signaling cascades and molecular events that are modulated by the compound. For instance, some indolizine derivatives have been shown to exert anti-inflammatory effects by reducing the levels of COX-2, TNF-α, and IL-6. nih.gov Future studies will need to dissect these pathways further to understand precisely how this compound derivatives regulate these key inflammatory mediators. This detailed mechanistic insight is essential for the future development of targeted therapeutic agents.

Research PhaseMethodologyGoal
DiscoveryHigh-Throughput Screening (HTS) of compound libraries against biological target panels.Identify novel in vitro biological activities for this compound derivatives.
Target IdentificationChemoproteomics, affinity chromatography, in silico docking. nih.govPinpoint the specific molecular targets (e.g., proteins) responsible for the bioactivity.
Mechanism ElucidationCellular assays, enzymatic assays, pathway analysis. nih.govUnderstand the downstream biological pathways and molecular events modulated by the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Indolizin-3-amine, and how can their efficiency be systematically compared?

  • Methodological Answer :

  • Synthetic Routes : Common methods include cyclization of substituted pyridines or palladium-catalyzed cross-coupling reactions. For example, one approach involves the Buchwald-Hartwig amination of halogenated indolizines with ammonia equivalents .
  • Efficiency Comparison : Use a factorial design experiment to compare yields, reaction times, and purity across methods. Tabulate parameters such as catalyst loading, temperature, and solvent polarity. Validate purity via HPLC and NMR .
  • Data Presentation : Create a comparative table (example below):
MethodYield (%)Purity (HPLC)Reaction Time (h)
Cyclization6598.512
Cross-Coupling7899.28
  • Key Reference : Synthesis protocols and optimization strategies in .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the core structure. For derivatives, employ 2D NMR (e.g., COSY, HSQC) to resolve complex coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) is preferred for molecular ion identification.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Pair with LC-MS for impurity profiling .
  • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound pharmacology?

  • Methodological Answer :

  • Database Selection : Use PubMed, Web of Science, and Scopus for comprehensive coverage. Avoid over-reliance on Google Scholar due to reproducibility limitations .
  • Search Strategy : Combine Boolean terms (e.g., "this compound AND (kinase inhibition OR antibacterial)") and apply filters for peer-reviewed articles (2010–2025).
  • Gap Analysis : Map existing studies to identify under-explored areas (e.g., neuropharmacology or metabolic stability). Use tools like PRISMA flow diagrams to document screening processes .

Advanced Research Questions

Q. What computational chemistry approaches can predict this compound’s reactivity and binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (NAMD or GROMACS) .
  • Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G* level) to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Machine Learning : Train models on existing bioactivity data to predict novel derivatives’ potency. Use platforms like RDKit for feature engineering .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and assess heterogeneity using I² statistics. Adjust for variables like assay type (e.g., cell-based vs. enzymatic) or compound purity .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, incubation times). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate results .
  • Data Transparency : Publish raw datasets and detailed protocols to enable third-party verification .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via halogen substitution. Monitor changes via ADMET prediction tools (e.g., SwissADME) .
  • Formulation Testing : Evaluate nanoemulsions or liposomal encapsulation to enhance bioavailability. Use LC-MS/MS for plasma concentration profiling in rodent models .
  • Metabolic Stability : Incubate derivatives with liver microsomes and quantify metabolite formation via UPLC-QTOF .

Methodological Best Practices

  • Data Presentation : Follow journal guidelines (e.g., ACS Style) for tables and figures. Use error bars in dose-response curves and report statistical significance (p-values) .
  • Safety Protocols : Store this compound in airtight containers under nitrogen to prevent degradation. Use fume hoods and PPE (nitrile gloves, lab coats) during handling .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.